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molecular formula C11H14N2O2 B8423732 N,N-Dimethyl-5-nitro-2-indanamine

N,N-Dimethyl-5-nitro-2-indanamine

Cat. No. B8423732
M. Wt: 206.24 g/mol
InChI Key: OGBUEPQWMSSWCR-UHFFFAOYSA-N
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Patent
US08927548B2

Procedure details

To a solution of 5-nitro-2-indanone (885 mg, 5 mmol) in THF (15 mL) was added dimethylamine (2N in THF, 5 mL, 10 mmol) dropwise. The reaction mixture was stirred at r.t. for 5 h. Water was added and the reaction mixture was extracted with EtOAc. Combined organic layers were washed with water and brine and dried over Na2SO4. The concentrated crude product was filtered through a short pad of silica gel (EtOAc:hexane=1:1) and the filtrate was concentrated to give dimethyl-(5-nitro-1H-inden-2-yl)-amine as a dark red solid (1.0 g, 98%). Dimethyl-(5-nitro-1H-inden-2-yl)-amine (1.0 g, 4.9 mmol) was hydrogenated using Pd/C (10% dry, ca. 300 mg) and H2 in MeOH:THF (1:1, 30 mL) at 1 atm at r.t. for 5 h. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated. The concentrated filtrate was further purified via short silica gel column chromatography (EtOAc: MeOH=6:4) to give the title compound as a yellow solid (830 mg, 82%).
Name
Dimethyl-(5-nitro-1H-inden-2-yl)-amine
Quantity
1 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[CH2:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([N+:12]([O-:14])=[O:13])=[CH:7][CH:6]=2>CO.C1COCC1.[Pd]>[CH3:1][N:2]([CH3:15])[CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:12]([O-:14])=[O:13])[CH:9]=2)[CH2:4]1 |f:1.2|

Inputs

Step One
Name
Dimethyl-(5-nitro-1H-inden-2-yl)-amine
Quantity
1 g
Type
reactant
Smiles
CN(C=1CC2=CC=C(C=C2C1)[N+](=O)[O-])C
Step Two
Name
MeOH THF
Quantity
30 mL
Type
solvent
Smiles
CO.C1CCOC1
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at r.t.
CUSTOM
Type
CUSTOM
Details
for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The concentrated filtrate was further purified via short silica gel column chromatography (EtOAc: MeOH=6:4)

Outcomes

Product
Name
Type
product
Smiles
CN(C1CC2=CC=C(C=C2C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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